5-(Methylsulfonyl)isoindoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)isoindoline-1-carboxylic acid: is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)isoindoline-1-carboxylic acid typically involves the reaction of isoindoline derivatives with methylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction conditions may vary depending on the specific requirements, but common solvents used include dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylsulfonyl)isoindoline-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Methylsulfonyl)isoindoline-1-carboxylic acid is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules that can be used in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a pharmacophore. Isoindoline derivatives have shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to develop new drugs based on the isoindoline scaffold that can act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)isoindoline-1-carboxylic acid and its derivatives involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effect.
Comparison with Similar Compounds
Isoindoline-1-carboxylic acid: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
5-(Methylthio)isoindoline-1-carboxylic acid:
5-(Methoxy)isoindoline-1-carboxylic acid: The presence of a methoxy group alters the compound’s properties and reactivity.
Uniqueness: 5-(Methylsulfonyl)isoindoline-1-carboxylic acid is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and potential applications. This functional group allows for a wider range of chemical transformations and makes the compound a valuable building block in synthetic chemistry.
Properties
Molecular Formula |
C10H11NO4S |
---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) |
InChI Key |
BAPXNVOUCFRNSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.